1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F3NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-ethoxy-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-ethoxy-4-amino-2-(trifluoromethyl)benzene, while oxidation of the ethoxy group results in 4-nitro-2-(trifluoromethyl)benzoic acid .
Scientific Research Applications
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds with desired properties.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: Although not widely used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-Ethoxy-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene: This compound has a methoxy group instead of an ethoxy group. The difference in the alkoxy group can influence the compound’s reactivity and physical properties.
4-Nitro-2-(trifluoromethyl)anisole: Similar to the above compound, it has a methoxy group and is used in similar applications.
2-Methoxy-5-nitrobenzotrifluoride: This compound has a different substitution pattern on the benzene ring, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-ethoxy-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQUJLKVSQCZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444768 | |
Record name | 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3094-08-4 | |
Record name | 1-ethoxy-4-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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